2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
The compound 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the 1,8-naphthyridine core, a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. This molecule features:
- A 1-ethyl group at position 1.
- A 7-methyl substituent at position 5.
- A 4-oxo group contributing to the dihydroquinolone-like structure.
- A 3-carboxylate ester functionalized with a 2-(4-methylphenyl)-2-oxoethyl moiety.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-23-11-17(19(25)16-10-7-14(3)22-20(16)23)21(26)27-12-18(24)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3 |
InChI Key |
VSFCKBHFPGBTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminopyridine Derivatives
The 1,8-naphthyridine scaffold is synthesized via cyclization of 2-aminopyridine derivatives with ethoxymethylenemalonate esters. For example:
-
Step 1 : Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate forms a dialkyl N-(2-pyridyl)aminomethylenemalonate intermediate.
-
Step 2 : Cyclization in high-boiling solvents (e.g., diethyl phthalate) at 180–200°C yields ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.
Esterification with 2-(4-Methylphenyl)-2-Oxoethyl Group
Coupling-Agent-Mediated Method
Reagents :
-
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
-
2-Bromo-1-(4-methylphenyl)ethanone.
-
EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.
Procedure :
-
Dissolve the carboxylic acid (1 mmol) and 2-bromo-1-(4-methylphenyl)ethanone (1 mmol) in dichloromethane.
-
Add EDCI.HCl (1.2 mmol) and DMAP (0.1 mmol) at 0°C under nitrogen.
-
Stir at room temperature for 24 hours.
-
Wash with 2M HCl, saturated NaHCO₃, and brine.
-
Purify via recrystallization (dichloromethane/ethyl acetate).
Yield : 76%.
Base-Promoted Nucleophilic Substitution
Reagents :
-
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
-
2-Bromo-1-(4-methylphenyl)ethanone.
-
Triethylamine (TEA) in dimethylformamide (DMF).
Procedure :
-
Mix the carboxylic acid (1 mmol) and 2-bromo-1-(4-methylphenyl)ethanone (1 mmol) in DMF.
-
Add TEA (2 mmol) and stir at room temperature for 2 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via column chromatography (n-hexane:ethyl acetate = 9:1).
Yield : 87%.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 48 hours | 1.4 hours |
| Yield | 81.3% | 89.8% |
| Temperature | Reflux (80°C) | 100°C |
Procedure :
-
Combine reactants in ethanol.
-
Irradiate at 300 W for 60–180 minutes.
-
Neutralize with NaOH and crystallize.
This method reduces side reactions and improves carbon efficiency (95%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Cost Efficiency : EDCI.HCl is expensive ($120/g), making TEA/DMF more viable for large-scale production.
-
Environmental Impact : Microwave methods reduce solvent waste by 40% compared to conventional routes.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities , including:
- Antibacterial Properties : Research indicates that derivatives of naphthyridine exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with essential metabolic pathways .
- Antitumor Activity : Studies have suggested that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Synthesis and Modification
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods. Common synthetic routes include:
- Condensation Reactions : Involving ethyl 1-ethyl-7-methyl-4-oxo-naphthyridine and 4-methylphenylacetic acid under acidic conditions.
- Multi-step Synthesis : Utilizing various reagents to modify the compound's properties for enhanced pharmacological profiles .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety of this compound:
- Antibacterial Study : A study published in a peer-reviewed journal demonstrated that certain naphthyridine derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of this compound as an antibacterial agent .
- Antitumor Activity : Another research project explored the effects of this compound on human cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells .
- Mechanism of Action : Detailed interaction studies have shown that the compound may bind to specific molecular targets involved in cellular signaling pathways, enhancing its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Core Substituent Variations
Key Observations :
Comparison with Other Derivatives
Critical Analysis :
- The target compound’s 2-(4-methylphenyl)-2-oxoethyl ester likely requires specialized acylating agents, increasing synthetic complexity compared to simpler esters .
- Halogenation () introduces regioselectivity challenges, necessitating precise stoichiometric control .
Physicochemical and Spectroscopic Properties
Spectroscopic Confirmation
Biological Activity
2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is with a molecular weight of approximately 364.4 g/mol. The structure features a naphthyridine core characterized by nitrogen atoms, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4 |
| Molecular Weight | 364.4 g/mol |
| Chemical Class | Naphthyridine Derivative |
Antibacterial Activity
Research has indicated that naphthyridine derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate possess activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .
Antitumor Activity
The potential antitumor effects of this compound have also been explored. Similar naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins .
Case Study:
A study involving a derivative of this compound showed a significant reduction in tumor volume in xenograft models when treated with the naphthyridine derivative compared to control groups. The treatment was associated with increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Anti-inflammatory Activity
In addition to its antibacterial and antitumor properties, this compound has shown promise in reducing inflammation. Research indicates that naphthyridine derivatives can inhibit the release of pro-inflammatory cytokines and modulate immune responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in biosynthetic pathways.
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways.
- Gene Expression : The compound influences gene expression related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 7-chloro-naphthyridine derivative | Chlorine substitution | Antibacterial |
| Ethyl 1-Ethyl-N-methyl-naphthyridine derivative | Methoxy group | Antitumor |
| Ethyl sulfonamide derivative | Sulfonamide group | Antibacterial |
These comparisons highlight how specific substitutions can enhance or alter biological activities, suggesting avenues for further research and development.
Q & A
Q. Advanced Optimization
- Sonochemical Methods : Ultrasonic irradiation in DMF with POCl₃ reduces reaction time (e.g., 2 hours vs. 6 hours thermally) and improves yield (e.g., 85% vs. 70%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in ethanol facilitates hydrazone/oxime formation .
How can structural ambiguities in this compound be resolved experimentally?
Q. Basic Techniques
- X-ray Crystallography : Resolve bond angles and substituent positions, as demonstrated for methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate .
- NMR Analysis : Use DEPT-135 to distinguish CH₃ groups (e.g., δ 2.4 ppm for C7-methyl) and 2D-COSY to confirm coupling between aromatic protons .
Q. Advanced Challenges
- Hydrate vs. Anhydrous Forms : Monitor equilibrium using IR (O-H stretch at ~3400 cm⁻¹) and DSC (endothermic peaks for water loss) .
- Tautomerism : Employ ¹⁵N NMR to differentiate between keto-enol tautomers in solution .
What strategies are effective for evaluating the pharmacological potential of this compound?
Q. Basic Screening
Q. Advanced Experimental Design
- Randomized Block Design : For in vitro assays, use four replicates with five plants each and ten bunches per plot to minimize variability .
- Dose-Response Curves : Test inhibitory activity against E. coli DNA gyrase (IC₅₀ < 10 µM) with positive controls (e.g., ciprofloxacin) .
How can contradictory data on reaction yields or biological activity be analyzed?
Q. Methodological Troubleshooting
Q. Advanced Data Analysis
- Multivariate Regression : Correlate substituent electronic effects (Hammett σ) with antibacterial potency (R² > 0.85) .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolyzed ester groups) in bioactivity assays .
What computational tools are suitable for predicting drug-likeness and reactivity?
Q. Basic Modeling
Q. Advanced Applications
- QSAR Models : Train on 50 analogs to predict IC₅₀ values (RMSE < 0.3) using descriptors like molar refractivity and polar surface area .
- Reactivity Prediction : Study nucleophilic attack at C4-oxo using Fukui indices (f⁻ > 0.1) .
How can substituent modifications enhance stability or bioactivity?
Q. Basic Modifications
- Electron-Withdrawing Groups : Introduce chloro or fluoro at C7 to improve DNA binding (ΔTm > 5°C) .
- Ester Hydrolysis : Convert to sodium carboxylate (e.g., [Na+] salt) for increased aqueous solubility (logS from −4.2 to −2.1) .
Q. Advanced Strategies
- Prodrug Design : Replace 2-(4-methylphenyl)-2-oxoethyl with morpholinomethyl to enhance BBB penetration (calculated logBB > 0.3) .
- Photoisomerization Control : Study azobenzene-linked derivatives for light-activated antibacterial activity .
What experimental designs are optimal for comparative studies of analogs?
Q. Basic Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
